3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one

Glycosylation Stereoselective Synthesis Nucleophilicity

Research pain point: Premature deprotection or poor chemoselectivity with standard N-Boc/Cbz protected lactones during multi-step syntheses of constrained amino acids. Solution: 3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one (CAS 88539-65-5), a crystalline Schiff-base protected γ-butyrolactone. • Orthogonal deprotection: Mild acid or H2 (not TFA or H2/Pd-C), enabling sequential transformations • Enhanced nucleophilicity from Ph2C=N→H-O intramolecular H-bond vs. Cbz analogs • Solid form (mp 98-101°C) simplifies handling & purification; logP 2.84 for lipophilic intermediates • 88% one-step yield; GHS Warning (H302/315/319/335) - scalable process chemistry

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 88539-65-5
Cat. No. B3058237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one
CAS88539-65-5
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1COC(=O)C1N=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H15NO2/c19-17-15(11-12-20-17)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
InChIKeyPQLBHHRCKIGQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Procurement Overview


3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one (also named 3-(benzhydrylideneamino)oxolan-2-one; CAS 88539-65-5) is a protected amino-γ-butyrolactone . Its core structure consists of a dihydrofuran-2-one ring bearing an N-diphenylmethylene (benzophenone imine) group [1]. Key molecular identifiers are: Molecular Formula C17H15NO2 , Molecular Weight 265.31 g/mol , and Canonical SMILES O=C1OCCC1N=C(C2=CC=CC=C2)C3=CC=CC=C3 . The compound is a white crystalline solid with a melting point of 98–101 °C . It is primarily used as a synthetic intermediate in medicinal chemistry .

Unique Reactivity and Substitution Failure


Simple substitution of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one with an unprotected 3-aminodihydrofuran-2(3H)-one or a common N-Boc/Cbz-protected analog is not chemically equivalent. The diphenylmethylene (Schiff base) protecting group imparts a distinct electronic and steric environment that directly influences reactivity, selectivity, and synthetic utility . Specifically, the bulky diphenylmethylene moiety can form an intramolecular hydrogen bond (Ph₂C=N:→H-O:) in appropriate contexts, which enhances the nucleophilicity of the acceptor relative to N-Cbz-protected counterparts . Furthermore, its orthogonal deprotection profile—cleanly removed under mild acidic conditions or catalytic hydrogenation—allows for sequential transformations that are not feasible with Boc or Cbz groups, which require strongly acidic (TFA) or hydrogenolytic conditions, respectively [1]. These properties are critical for multi-step syntheses where chemoselectivity is paramount.

Quantitative Differentiation Evidence


Enhanced Nucleophilicity via Intramolecular H-Bonding

The N-diphenylmethylene (Schiff base) protection on 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one and related acceptors establishes an intramolecular hydrogen-bonding pattern (Ph₂C=N:→H-O:). This non-covalent interaction increases the nucleophilicity of the glycosyl acceptor compared to acceptors protected with conventional N-protection (e.g., Cbz) .

Glycosylation Stereoselective Synthesis Nucleophilicity

High-Yield Single-Step Synthesis

The target compound is synthesized in a single step from 2-amino-γ-butyrolactone hydrobromide (unprotected amino lactone) and benzophenone imine. The reaction, conducted in dichloromethane at room temperature overnight, proceeds with a high isolated yield of 88% (6.98 g from 5.0 g starting material) . This compares favorably to the multi-step sequences often required for the installation of Boc or Fmoc groups, which may involve additional protection/deprotection steps and lower overall yields.

Synthetic Methodology Protecting Group Installation Reaction Yield

Improved Lipophilicity and Membrane Permeability

The diphenylmethylene group substantially increases the lipophilicity of the amino-γ-butyrolactone core. The calculated logP for 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one is 2.84 . In contrast, the unprotected 3-aminodihydrofuran-2(3H)-one has a predicted logP of approximately -0.5 to 0.0 (estimated based on similar small amino lactones) . This increase of roughly 3 log units dramatically enhances solubility in organic solvents and improves passive membrane permeability, which is critical for in vitro assays and potential prodrug strategies.

Physicochemical Properties Lipophilicity Drug Design

Orthogonal Deprotection Compatibility

The diphenylmethylene group can be selectively removed under mild conditions (e.g., catalytic hydrogenation or mild acid hydrolysis) that are orthogonal to those required for common carbamate protecting groups (Boc requires strong acid, Cbz requires hydrogenolysis) [1]. This orthogonality is a class-level advantage that allows for the sequential manipulation of multiple functional groups within the same molecule. For example, in a synthetic sequence involving both a Boc-protected amine and a diphenylmethylene-protected amine, the Boc group can be removed with TFA while the diphenylmethylene group remains intact, or vice versa.

Protecting Group Strategy Orthogonal Deprotection Multi-step Synthesis

Sharp Melting Point for Purity Control

The target compound is a crystalline solid with a reported melting point range of 98–101 °C . In contrast, the unprotected 3-aminodihydrofuran-2(3H)-one is a liquid or low-melting solid (predicted boiling point ~257 °C) . The well-defined melting point of the protected derivative facilitates purification by recrystallization, enables purity assessment via melting point depression, and provides a solid form that is easier to handle and weigh accurately than the corresponding liquid or waxy solid.

Purity Analysis Crystallization Solid Form Characterization

Favorable GHS Hazard Profile

3-[(Diphenylmethylene)amino]dihydrofuran-2(3H)-one carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is typical for many organic intermediates and is less hazardous than some alternative protecting group reagents (e.g., benzyl chloroformate for Cbz installation, which is corrosive and toxic) . The clear hazard classification allows for straightforward implementation of standard laboratory safety protocols (gloves, eye protection, ventilation) without the need for specialized containment or disposal procedures.

Safety Data Regulatory Compliance Occupational Health

Key Application Scenarios


Chiral Amino Acid and Peptidomimetic Synthesis

The orthogonal deprotection profile [1] and high lipophilicity (logP 2.84) of 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one make it an ideal building block for the construction of non-natural amino acids and peptidomimetics. Its protected amine can be carried through multiple synthetic steps involving acidic, basic, or reductive conditions without premature deprotection, and then selectively unveiled at the desired stage to generate a free amino group for peptide coupling or further functionalization. This is particularly valuable in the synthesis of conformationally constrained amino acids where the γ-lactone ring serves as a scaffold for introducing chirality.

Heterocyclic Bioisostere Synthesis

The dihydrofuran-2-one core is a recognized bioisostere for carboxylic acids and esters in drug design. The diphenylmethylene-protected version offers a crystalline solid form (m.p. 98–101 °C) that is easier to purify and handle than its liquid unprotected counterpart . This facilitates the preparation of diverse heterocyclic libraries via subsequent transformations (e.g., ring-opening, alkylation, or cycloaddition reactions) while maintaining the protected amine functionality. The enhanced nucleophilicity imparted by the Schiff base can also be exploited in stereoselective glycosylation and related reactions.

Scalable Process Development

The high-yielding, one-step synthesis (88% isolated yield) and manageable GHS hazard profile (Warning; H302, H315, H319, H335) position 3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one as a viable intermediate for process chemistry scale-up. The compound's solid-state nature simplifies isolation and purification, while the relatively mild deprotection conditions [1] minimize the generation of hazardous waste compared to alternative protecting group strategies (e.g., Boc removal with TFA). This combination of attributes reduces the cost of goods and improves the safety profile of larger-scale synthetic campaigns.

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